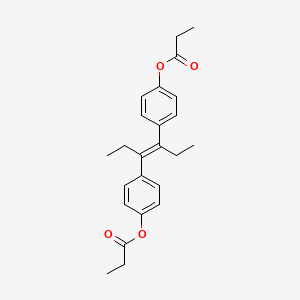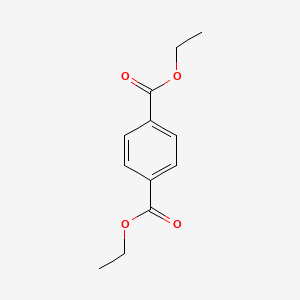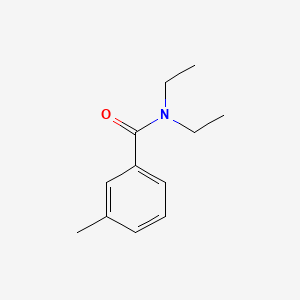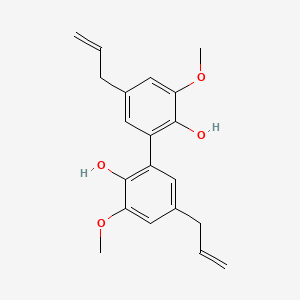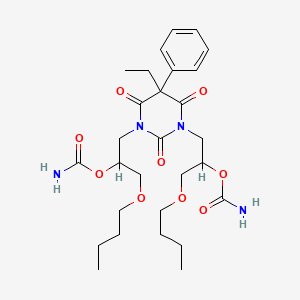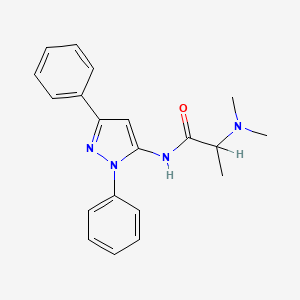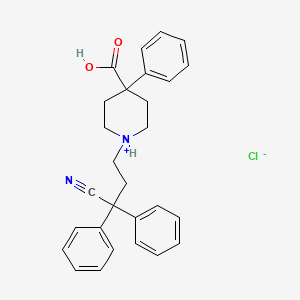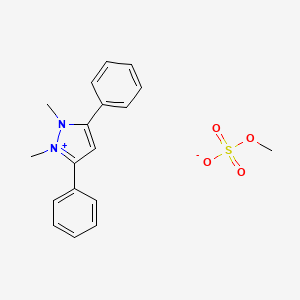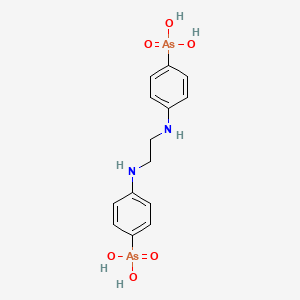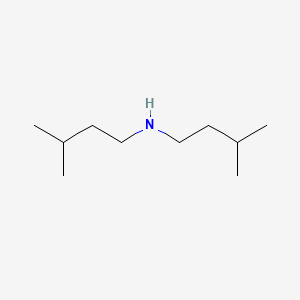
Diisoamylamine
説明
Diisoamylamine, also known as Diisopentylamine, is a small molecule with the molecular formula C10H23N . It is used in various applications, including as a reagent in wet etching .
Synthesis Analysis
Diisoamylamine can be synthesized through a novel rearrangement sequence. This transformation is transition metal-free and proceeds under mild conditions, providing facile access to highly sterically hindered diarylamines that are otherwise inaccessible by traditional S_NAr chemistry .Molecular Structure Analysis
The molecular structure of Diisoamylamine consists of a nitrogen atom bonded to two isopentyl groups . The isopentyl group is a five-carbon alkyl group with the formula (CH3)2CHCH2CH2- .Chemical Reactions Analysis
Diisoamylamine can participate in various chemical reactions. For instance, it has been used as a nucleophile in the synthesis of aryl chlorophosphonamidates . It can also participate in Smiles rearrangements .Physical And Chemical Properties Analysis
Diisoamylamine has a molecular weight of 157.30 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 188.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.3 mmHg at 25°C .科学的研究の応用
Enantioselective Hydrogen-Bond-Donor Catalysis
Diisoamylamine has been used in the development of an enantioselective method for the synthesis of chlorophosphonamidate intermediates . This method uses a commercially available hydrogen-bond (H-bond) donor catalyst . The chlorophosphonamidate intermediates synthesized using Diisoamylamine can be used to create diverse stereogenic-at-P(V) compounds .
Synthesis of Stereogenic P(V) Compounds
Diisoamylamine has been used in the stereoselective synthesis of molecules bearing stereogenic phosphorus(V) centers . This is a significant challenge in organic chemistry . The stereospecific nucleophilic substitution at P(V) provides a general strategy for elaborating optically active P(V) compounds .
Development of Chiral P(V) Building Blocks
Diisoamylamine has been used in the development of aryl chlorophosphonamidates as versatile chiral P(V) building blocks . These building blocks can be used to access a wide variety of stereogenic-at-P(V) compounds featuring diverse substitution patterns .
Synthesis of Pharmaceuticals
Stereogenic-at-phosphorus compounds, which can be synthesized using Diisoamylamine, are present in a wide assortment of important molecules, including several recently developed pharmaceuticals . The absolute stereochemistry at phosphorus is often directly associated with the biological activity of those molecules .
Synthesis of Ligands and Catalysts
Stereogenic-at-phosphorus compounds, which can be synthesized using Diisoamylamine, also serve as broadly useful ligands and catalysts in asymmetric organic synthesis .
Wet Etching
Diisoamylamine (Diisopentylamine) is a small molecule that can be used for wet etching .
作用機序
Target of Action
Diisoamylamine, also known as Diisopentylamine, is a small molecule that can be used for wet etching
Mode of Action
It is known to be used in wet etching , a process that involves the removal of layers from the surface of a material.
Biochemical Pathways
Given its use in wet etching , it may interact with materials at a molecular level, but the downstream effects of these interactions are not well-understood
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Diisoamylamine is limited. Understanding these properties is crucial for assessing the bioavailability of a compound. Tools like admetlab 20 and Interpretable-ADMET can be used to predict these properties for new compounds.
Result of Action
Given its use in wet etching , it may cause changes at the surface of materials at a molecular level.
Safety and Hazards
Diisoamylamine is classified as a flammable liquid and vapour. It can cause severe skin burns and eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-methyl-N-(3-methylbutyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(2)5-7-11-8-6-10(3)4/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVVMXMTSODFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060263 | |
| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisoamylamine | |
CAS RN |
544-00-3 | |
| Record name | Diisoamylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisoamylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopentylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOAMYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71L34G463T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




